molecular formula C11H11BrO B589977 2-Bromo-1-cyclopropyl-2-phenylethanone CAS No. 34650-68-5

2-Bromo-1-cyclopropyl-2-phenylethanone

Cat. No.: B589977
CAS No.: 34650-68-5
M. Wt: 239.112
InChI Key: FOCQHQYRBCPPIP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Bromo-1-cyclopropyl-2-phenylethanone typically involves the bromination of 1-cyclopropyl-2-phenylethanone. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Industrial production methods may involve the use of bromine or other brominating agents in the presence of a suitable solvent and catalyst to achieve high yields and purity .

Chemical Reactions Analysis

2-Bromo-1-cyclopropyl-2-phenylethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-1-cyclopropyl-2-phenylethanone is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in biochemical research to study enzyme interactions and protein modifications.

    Medicine: While not used therapeutically, it is studied for its potential effects on biological systems and its role as an impurity in pharmaceutical compounds.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Bromo-1-cyclopropyl-2-phenylethanone involves its interaction with various molecular targets. The bromine atom makes the compound reactive towards nucleophiles, allowing it to participate in substitution reactions. The cyclopropyl and phenyl groups provide steric and electronic effects that influence its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar compounds to 2-Bromo-1-cyclopropyl-2-phenylethanone include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and applications in research and industry.

Properties

IUPAC Name

2-bromo-1-cyclopropyl-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c12-10(11(13)9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCQHQYRBCPPIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C(C2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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